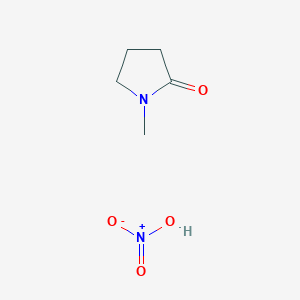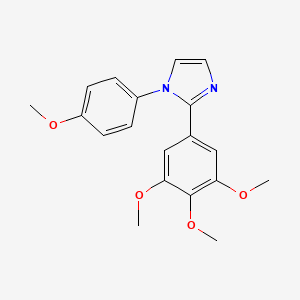
1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)imidazole is a synthetic organic compound characterized by the presence of an imidazole ring substituted with methoxyphenyl groups
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde.
Formation of Imidazole Ring: The aldehydes undergo a condensation reaction with ammonium acetate and an appropriate catalyst to form the imidazole ring.
Reaction Conditions: The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions and scaling up the process to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions, such as halogenation or nitration.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding phenols and imidazole derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)imidazole can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-phenylimidazole: Lacks the additional methoxy groups, resulting in different chemical and biological properties.
1-(3,4,5-Trimethoxyphenyl)-2-phenylimidazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)imidazole:
Properties
CAS No. |
882971-09-7 |
|---|---|
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)imidazole |
InChI |
InChI=1S/C19H20N2O4/c1-22-15-7-5-14(6-8-15)21-10-9-20-19(21)13-11-16(23-2)18(25-4)17(12-13)24-3/h5-12H,1-4H3 |
InChI Key |
PIGRRCXHADUOIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


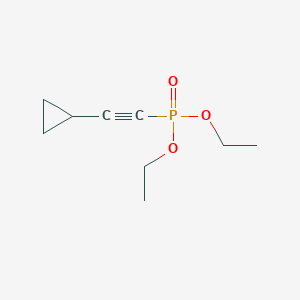
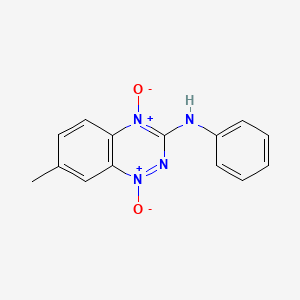
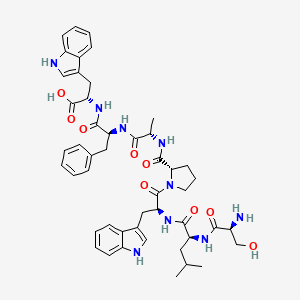
![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184207.png)
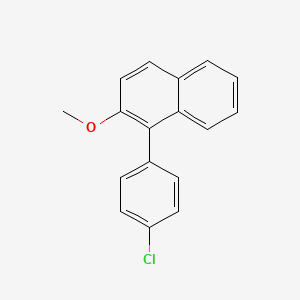

![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)
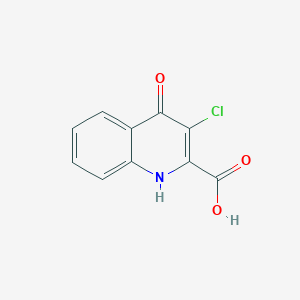
![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)
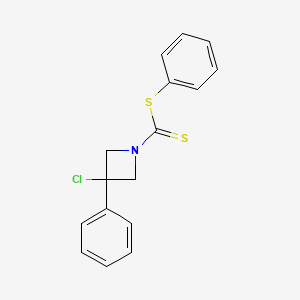
![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
